Xanthiside

Description

Properties

IUPAC Name |

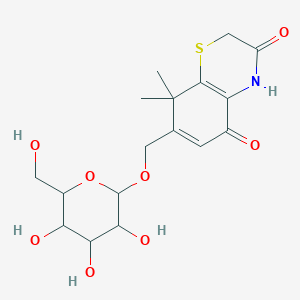

8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSDYSKIVXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activities of Xanthanolides: A Technical Guide for Researchers

Xanthanolides are a class of sesquiterpene lactones primarily isolated from plants of the genus Xanthium (Asteraceae family).[1][2] These compounds are characterized by a bicyclic structure featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle.[1][2] Over 30 naturally occurring xanthanolides have been identified, with xanthatin (B112334) being one of the most extensively studied.[1] Possessing a wide range of potent biological activities, xanthanolides have garnered significant attention from the scientific community for their potential as lead compounds in drug discovery. Their diverse pharmacological effects include anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive activities.

This guide provides an in-depth overview of the core biological activities of xanthanolides, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.

Anti-Tumor Activity

Xanthanolides, particularly xanthatin, exhibit significant cytotoxic activity against a variety of human cancer cell lines. Their anti-tumor effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key oncogenic signaling pathways.

Mechanism of Action

The anticancer activity of xanthanolides is attributed to their ability to modulate several critical cellular pathways:

-

NF-κB and STAT3 Signaling Inhibition : Xanthatin has been shown to covalently bind to and inhibit Janus kinase (JAK) and IκB kinase (IKK), leading to the suppression of the STAT3 and NF-κB signaling pathways. These pathways are crucial for cancer cell proliferation, survival, and inflammation, and their inhibition is a key mechanism of xanthatin's anti-tumor effect.

-

Induction of Oxidative and Endoplasmic Reticulum Stress : Some xanthanolides can promote apoptosis in cancer cells by inhibiting thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress. Additionally, they can activate the endoplasmic reticulum (ER) stress-dependent CHOP pathway, further contributing to programmed cell death.

-

Cell Cycle Arrest : Studies have demonstrated that certain xanthanolides can cause a blockage of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various xanthanolides have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Xanthanolide | Cell Line | IC50 (µM) | Reference |

| Xanthatin | HeLa (Cervix Adenocarcinoma) | 8.00 | |

| A431 (Skin Carcinoma) | 3.44 | ||

| MCF7 (Breast Adenocarcinoma) | 5.19 | ||

| A549 (Non-small-cell Lung Cancer) | 9.5 | ||

| 4-epi-isoxanthanol | HeLa | 37.62 | |

| A431 | 15.53 | ||

| MCF7 | 26.69 | ||

| 2-hydroxyxanthinosin | HeLa | 7.78 | |

| A431 | > 50 | ||

| MCF7 | > 50 | ||

| Pungiolide P | H460 (Large-cell Lung Cancer) | Data not specified |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A431, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the xanthanolide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Xanthanolides demonstrate potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that govern the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of xanthanolides are achieved through:

-

Inhibition of Inflammatory Mediators : They effectively decrease the production of nitric oxide (NO), reactive oxygen species (ROS), and prostaglandin (B15479496) E2 (PGE2).

-

Downregulation of Pro-inflammatory Cytokines : Xanthanolides, particularly xanthatin, downregulate the expression of cytokines such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Signaling Pathways : The anti-inflammatory action is mediated by the downregulation of the NF-κB, mitogen-activated protein kinase (MAPK), and STAT signaling pathways. More specifically, some xanthanolides have been found to inhibit the PI3K/AKT/mTOR pathway.

Quantitative Data: Anti-inflammatory Effects

The inhibitory activity of xanthanolides on the production of nitric oxide (NO) in activated microglia or macrophages is a key measure of their anti-inflammatory potential.

| Xanthanolide | Assay | IC50 | Reference |

| Xanthatin | NO Production Inhibition | 0.47 mM | |

| Xanthinosin | NO Production Inhibition | 11.2 mM |

Note: The reported concentration unit "mM" in the source appears unusually high and may be a typographical error for "µM". Researchers should consult the primary literature for clarification.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatants as an indicator of NO production by cells like LPS-stimulated macrophages.

-

Cell Culture and Stimulation : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of xanthanolides for 1-2 hours.

-

Stimulation : Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include untreated and LPS-only controls.

-

Sample Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction :

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Activity

Xanthanolides have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Spectrum of Activity

-

Antibacterial : The primary antibacterial target is the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). Xanthatin has shown potent activity against multiple strains of MRSA and methicillin-susceptible Staphylococcus aureus (MSSA). However, it generally shows no inhibitory effect against Gram-negative bacteria such as Escherichia coli.

-

Antifungal : Antifungal activity has been reported against pathogenic yeasts like Candida albicans and Candida glabrata, as well as the mold Aspergillus fumigatus.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of xanthanolides is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Xanthatin | Staphylococcus aureus (MRSA strains) | 7.8 - 15.6 | |

| Staphylococcus aureus (MSSA strains) | 7.8 - 15.6 | ||

| Staphylococcus aureus | 125 | ||

| Candida albicans | 125 - 250 | ||

| 8-epi-xanthatin | Candida albicans | 125 - 250 | |

| X. strumarium Essential Oil | Staphylococcus aureus | 0.5 ± 0.1 | |

| Bacillus subtilis | 1.3 ± 0.0 | ||

| Klebsiella pneumoniae | 4.8 ± 0.0 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Compound : Dissolve the xanthanolide in a suitable solvent (e.g., DMSO) and prepare a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum : Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the xanthanolide at which no visible growth is observed. The results can also be read using a plate reader at 600 nm.

Immunosuppressive Activity

Certain xanthanolides have been shown to possess immunosuppressive properties, primarily by inhibiting the proliferation of immune cells. This activity suggests potential applications in the treatment of autoimmune diseases and transplant rejection.

Mechanism of Action

The primary mechanism of immunosuppression involves the direct inhibition of T and B lymphocyte proliferation, which are key players in the adaptive immune response. This is often accompanied by a reduction in the secretion of T-cell-derived cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are critical for immune cell activation and expansion.

Quantitative Data: Immunosuppressive Effects

The immunosuppressive activity is quantified by the IC50 value for the inhibition of lymphocyte proliferation stimulated by mitogens like Concanavalin A (ConA) for T-cells and Lipopolysaccharide (LPS) for B-cells.

| Compound | Target Cell | Mitogen | IC50 (µM) | Reference |

| Compound 200 | T Lymphocytes | ConA | 0.17 | |

| B Lymphocytes | LPS | 28.3 | ||

| Compound 201 | T Lymphocytes | ConA | 2.47 | |

| B Lymphocytes | LPS | 52.6 |

*Note: "Compound 200" and "201" are designations from the cited review on natural immunosuppressive agents; their specific xanthanolide structures should be confirmed from the primary source.

Experimental Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes following stimulation with a mitogen.

-

Isolation of Splenocytes : Isolate splenocytes from a mouse spleen under sterile conditions. Process the spleen to create a single-cell suspension and remove red blood cells using a lysis buffer.

-

Cell Seeding : Adjust the cell concentration and seed the splenocytes into a 96-well plate.

-

Treatment : Add various concentrations of the xanthanolide compounds to the wells.

-

Stimulation : Add a mitogen to the wells to stimulate lymphocyte proliferation. Use Concanavalin A (ConA) to selectively stimulate T-cells or Lipopolysaccharide (LPS) to stimulate B-cells. Include unstimulated and mitogen-only controls.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Proliferation Measurement : Assess cell proliferation using a suitable method, such as:

-

MTT Assay : As described previously, to measure metabolic activity.

-

BrdU Incorporation Assay : Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for the final hours of incubation. Proliferating cells will incorporate BrdU into their DNA. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.

-

-

Data Analysis : Calculate the percentage of proliferation inhibition relative to the mitogen-only control and determine the IC50 value.

Conclusion

Xanthanolides represent a promising class of natural products with a remarkable breadth of biological activities. Their potent anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive effects are rooted in their ability to modulate multiple, critical signaling pathways, including NF-κB, STAT3, and MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these complex molecules. Future investigations focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial for translating the pharmacological promise of xanthanolides into novel clinical applications.

References

The Biological Activities of Xanthanolides: A Technical Guide for Researchers

Xanthanolides are a class of sesquiterpene lactones primarily isolated from plants of the genus Xanthium (Asteraceae family).[1][2] These compounds are characterized by a bicyclic structure featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle.[1][2] Over 30 naturally occurring xanthanolides have been identified, with xanthatin (B112334) being one of the most extensively studied.[1] Possessing a wide range of potent biological activities, xanthanolides have garnered significant attention from the scientific community for their potential as lead compounds in drug discovery. Their diverse pharmacological effects include anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive activities.

This guide provides an in-depth overview of the core biological activities of xanthanolides, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.

Anti-Tumor Activity

Xanthanolides, particularly xanthatin, exhibit significant cytotoxic activity against a variety of human cancer cell lines. Their anti-tumor effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key oncogenic signaling pathways.

Mechanism of Action

The anticancer activity of xanthanolides is attributed to their ability to modulate several critical cellular pathways:

-

NF-κB and STAT3 Signaling Inhibition : Xanthatin has been shown to covalently bind to and inhibit Janus kinase (JAK) and IκB kinase (IKK), leading to the suppression of the STAT3 and NF-κB signaling pathways. These pathways are crucial for cancer cell proliferation, survival, and inflammation, and their inhibition is a key mechanism of xanthatin's anti-tumor effect.

-

Induction of Oxidative and Endoplasmic Reticulum Stress : Some xanthanolides can promote apoptosis in cancer cells by inhibiting thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress. Additionally, they can activate the endoplasmic reticulum (ER) stress-dependent CHOP pathway, further contributing to programmed cell death.

-

Cell Cycle Arrest : Studies have demonstrated that certain xanthanolides can cause a blockage of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various xanthanolides have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Xanthanolide | Cell Line | IC50 (µM) | Reference |

| Xanthatin | HeLa (Cervix Adenocarcinoma) | 8.00 | |

| A431 (Skin Carcinoma) | 3.44 | ||

| MCF7 (Breast Adenocarcinoma) | 5.19 | ||

| A549 (Non-small-cell Lung Cancer) | 9.5 | ||

| 4-epi-isoxanthanol | HeLa | 37.62 | |

| A431 | 15.53 | ||

| MCF7 | 26.69 | ||

| 2-hydroxyxanthinosin | HeLa | 7.78 | |

| A431 | > 50 | ||

| MCF7 | > 50 | ||

| Pungiolide P | H460 (Large-cell Lung Cancer) | Data not specified |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A431, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the xanthanolide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Xanthanolides demonstrate potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that govern the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of xanthanolides are achieved through:

-

Inhibition of Inflammatory Mediators : They effectively decrease the production of nitric oxide (NO), reactive oxygen species (ROS), and prostaglandin (B15479496) E2 (PGE2).

-

Downregulation of Pro-inflammatory Cytokines : Xanthanolides, particularly xanthatin, downregulate the expression of cytokines such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Signaling Pathways : The anti-inflammatory action is mediated by the downregulation of the NF-κB, mitogen-activated protein kinase (MAPK), and STAT signaling pathways. More specifically, some xanthanolides have been found to inhibit the PI3K/AKT/mTOR pathway.

Quantitative Data: Anti-inflammatory Effects

The inhibitory activity of xanthanolides on the production of nitric oxide (NO) in activated microglia or macrophages is a key measure of their anti-inflammatory potential.

| Xanthanolide | Assay | IC50 | Reference |

| Xanthatin | NO Production Inhibition | 0.47 mM | |

| Xanthinosin | NO Production Inhibition | 11.2 mM |

Note: The reported concentration unit "mM" in the source appears unusually high and may be a typographical error for "µM". Researchers should consult the primary literature for clarification.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatants as an indicator of NO production by cells like LPS-stimulated macrophages.

-

Cell Culture and Stimulation : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of xanthanolides for 1-2 hours.

-

Stimulation : Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include untreated and LPS-only controls.

-

Sample Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction :

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Activity

Xanthanolides have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Spectrum of Activity

-

Antibacterial : The primary antibacterial target is the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). Xanthatin has shown potent activity against multiple strains of MRSA and methicillin-susceptible Staphylococcus aureus (MSSA). However, it generally shows no inhibitory effect against Gram-negative bacteria such as Escherichia coli.

-

Antifungal : Antifungal activity has been reported against pathogenic yeasts like Candida albicans and Candida glabrata, as well as the mold Aspergillus fumigatus.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of xanthanolides is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Xanthatin | Staphylococcus aureus (MRSA strains) | 7.8 - 15.6 | |

| Staphylococcus aureus (MSSA strains) | 7.8 - 15.6 | ||

| Staphylococcus aureus | 125 | ||

| Candida albicans | 125 - 250 | ||

| 8-epi-xanthatin | Candida albicans | 125 - 250 | |

| X. strumarium Essential Oil | Staphylococcus aureus | 0.5 ± 0.1 | |

| Bacillus subtilis | 1.3 ± 0.0 | ||

| Klebsiella pneumoniae | 4.8 ± 0.0 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Compound : Dissolve the xanthanolide in a suitable solvent (e.g., DMSO) and prepare a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum : Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the xanthanolide at which no visible growth is observed. The results can also be read using a plate reader at 600 nm.

Immunosuppressive Activity

Certain xanthanolides have been shown to possess immunosuppressive properties, primarily by inhibiting the proliferation of immune cells. This activity suggests potential applications in the treatment of autoimmune diseases and transplant rejection.

Mechanism of Action

The primary mechanism of immunosuppression involves the direct inhibition of T and B lymphocyte proliferation, which are key players in the adaptive immune response. This is often accompanied by a reduction in the secretion of T-cell-derived cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are critical for immune cell activation and expansion.

Quantitative Data: Immunosuppressive Effects

The immunosuppressive activity is quantified by the IC50 value for the inhibition of lymphocyte proliferation stimulated by mitogens like Concanavalin A (ConA) for T-cells and Lipopolysaccharide (LPS) for B-cells.

| Compound | Target Cell | Mitogen | IC50 (µM) | Reference |

| Compound 200 | T Lymphocytes | ConA | 0.17 | |

| B Lymphocytes | LPS | 28.3 | ||

| Compound 201 | T Lymphocytes | ConA | 2.47 | |

| B Lymphocytes | LPS | 52.6 |

*Note: "Compound 200" and "201" are designations from the cited review on natural immunosuppressive agents; their specific xanthanolide structures should be confirmed from the primary source.

Experimental Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes following stimulation with a mitogen.

-

Isolation of Splenocytes : Isolate splenocytes from a mouse spleen under sterile conditions. Process the spleen to create a single-cell suspension and remove red blood cells using a lysis buffer.

-

Cell Seeding : Adjust the cell concentration and seed the splenocytes into a 96-well plate.

-

Treatment : Add various concentrations of the xanthanolide compounds to the wells.

-

Stimulation : Add a mitogen to the wells to stimulate lymphocyte proliferation. Use Concanavalin A (ConA) to selectively stimulate T-cells or Lipopolysaccharide (LPS) to stimulate B-cells. Include unstimulated and mitogen-only controls.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Proliferation Measurement : Assess cell proliferation using a suitable method, such as:

-

MTT Assay : As described previously, to measure metabolic activity.

-

BrdU Incorporation Assay : Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for the final hours of incubation. Proliferating cells will incorporate BrdU into their DNA. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.

-

-

Data Analysis : Calculate the percentage of proliferation inhibition relative to the mitogen-only control and determine the IC50 value.

Conclusion

Xanthanolides represent a promising class of natural products with a remarkable breadth of biological activities. Their potent anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive effects are rooted in their ability to modulate multiple, critical signaling pathways, including NF-κB, STAT3, and MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these complex molecules. Future investigations focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial for translating the pharmacological promise of xanthanolides into novel clinical applications.

References

The Biological Activities of Xanthanolides: A Technical Guide for Researchers

Xanthanolides are a class of sesquiterpene lactones primarily isolated from plants of the genus Xanthium (Asteraceae family).[1][2] These compounds are characterized by a bicyclic structure featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle.[1][2] Over 30 naturally occurring xanthanolides have been identified, with xanthatin being one of the most extensively studied.[1] Possessing a wide range of potent biological activities, xanthanolides have garnered significant attention from the scientific community for their potential as lead compounds in drug discovery. Their diverse pharmacological effects include anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive activities.

This guide provides an in-depth overview of the core biological activities of xanthanolides, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.

Anti-Tumor Activity

Xanthanolides, particularly xanthatin, exhibit significant cytotoxic activity against a variety of human cancer cell lines. Their anti-tumor effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key oncogenic signaling pathways.

Mechanism of Action

The anticancer activity of xanthanolides is attributed to their ability to modulate several critical cellular pathways:

-

NF-κB and STAT3 Signaling Inhibition : Xanthatin has been shown to covalently bind to and inhibit Janus kinase (JAK) and IκB kinase (IKK), leading to the suppression of the STAT3 and NF-κB signaling pathways. These pathways are crucial for cancer cell proliferation, survival, and inflammation, and their inhibition is a key mechanism of xanthatin's anti-tumor effect.

-

Induction of Oxidative and Endoplasmic Reticulum Stress : Some xanthanolides can promote apoptosis in cancer cells by inhibiting thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress. Additionally, they can activate the endoplasmic reticulum (ER) stress-dependent CHOP pathway, further contributing to programmed cell death.

-

Cell Cycle Arrest : Studies have demonstrated that certain xanthanolides can cause a blockage of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various xanthanolides have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Xanthanolide | Cell Line | IC50 (µM) | Reference |

| Xanthatin | HeLa (Cervix Adenocarcinoma) | 8.00 | |

| A431 (Skin Carcinoma) | 3.44 | ||

| MCF7 (Breast Adenocarcinoma) | 5.19 | ||

| A549 (Non-small-cell Lung Cancer) | 9.5 | ||

| 4-epi-isoxanthanol | HeLa | 37.62 | |

| A431 | 15.53 | ||

| MCF7 | 26.69 | ||

| 2-hydroxyxanthinosin | HeLa | 7.78 | |

| A431 | > 50 | ||

| MCF7 | > 50 | ||

| Pungiolide P | H460 (Large-cell Lung Cancer) | Data not specified |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A431, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the xanthanolide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Xanthanolides demonstrate potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that govern the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of xanthanolides are achieved through:

-

Inhibition of Inflammatory Mediators : They effectively decrease the production of nitric oxide (NO), reactive oxygen species (ROS), and prostaglandin E2 (PGE2).

-

Downregulation of Pro-inflammatory Cytokines : Xanthanolides, particularly xanthatin, downregulate the expression of cytokines such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Signaling Pathways : The anti-inflammatory action is mediated by the downregulation of the NF-κB, mitogen-activated protein kinase (MAPK), and STAT signaling pathways. More specifically, some xanthanolides have been found to inhibit the PI3K/AKT/mTOR pathway.

Quantitative Data: Anti-inflammatory Effects

The inhibitory activity of xanthanolides on the production of nitric oxide (NO) in activated microglia or macrophages is a key measure of their anti-inflammatory potential.

| Xanthanolide | Assay | IC50 | Reference |

| Xanthatin | NO Production Inhibition | 0.47 mM | |

| Xanthinosin | NO Production Inhibition | 11.2 mM |

Note: The reported concentration unit "mM" in the source appears unusually high and may be a typographical error for "µM". Researchers should consult the primary literature for clarification.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by cells like LPS-stimulated macrophages.

-

Cell Culture and Stimulation : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of xanthanolides for 1-2 hours.

-

Stimulation : Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include untreated and LPS-only controls.

-

Sample Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction :

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Activity

Xanthanolides have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Spectrum of Activity

-

Antibacterial : The primary antibacterial target is the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). Xanthatin has shown potent activity against multiple strains of MRSA and methicillin-susceptible Staphylococcus aureus (MSSA). However, it generally shows no inhibitory effect against Gram-negative bacteria such as Escherichia coli.

-

Antifungal : Antifungal activity has been reported against pathogenic yeasts like Candida albicans and Candida glabrata, as well as the mold Aspergillus fumigatus.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of xanthanolides is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Xanthatin | Staphylococcus aureus (MRSA strains) | 7.8 - 15.6 | |

| Staphylococcus aureus (MSSA strains) | 7.8 - 15.6 | ||

| Staphylococcus aureus | 125 | ||

| Candida albicans | 125 - 250 | ||

| 8-epi-xanthatin | Candida albicans | 125 - 250 | |

| X. strumarium Essential Oil | Staphylococcus aureus | 0.5 ± 0.1 | |

| Bacillus subtilis | 1.3 ± 0.0 | ||

| Klebsiella pneumoniae | 4.8 ± 0.0 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Compound : Dissolve the xanthanolide in a suitable solvent (e.g., DMSO) and prepare a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum : Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the xanthanolide at which no visible growth is observed. The results can also be read using a plate reader at 600 nm.

Immunosuppressive Activity

Certain xanthanolides have been shown to possess immunosuppressive properties, primarily by inhibiting the proliferation of immune cells. This activity suggests potential applications in the treatment of autoimmune diseases and transplant rejection.

Mechanism of Action

The primary mechanism of immunosuppression involves the direct inhibition of T and B lymphocyte proliferation, which are key players in the adaptive immune response. This is often accompanied by a reduction in the secretion of T-cell-derived cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for immune cell activation and expansion.

Quantitative Data: Immunosuppressive Effects

The immunosuppressive activity is quantified by the IC50 value for the inhibition of lymphocyte proliferation stimulated by mitogens like Concanavalin A (ConA) for T-cells and Lipopolysaccharide (LPS) for B-cells.

| Compound | Target Cell | Mitogen | IC50 (µM) | Reference |

| Compound 200 | T Lymphocytes | ConA | 0.17 | |

| B Lymphocytes | LPS | 28.3 | ||

| Compound 201 | T Lymphocytes | ConA | 2.47 | |

| B Lymphocytes | LPS | 52.6 |

*Note: "Compound 200" and "201" are designations from the cited review on natural immunosuppressive agents; their specific xanthanolide structures should be confirmed from the primary source.

Experimental Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes following stimulation with a mitogen.

-

Isolation of Splenocytes : Isolate splenocytes from a mouse spleen under sterile conditions. Process the spleen to create a single-cell suspension and remove red blood cells using a lysis buffer.

-

Cell Seeding : Adjust the cell concentration and seed the splenocytes into a 96-well plate.

-

Treatment : Add various concentrations of the xanthanolide compounds to the wells.

-

Stimulation : Add a mitogen to the wells to stimulate lymphocyte proliferation. Use Concanavalin A (ConA) to selectively stimulate T-cells or Lipopolysaccharide (LPS) to stimulate B-cells. Include unstimulated and mitogen-only controls.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Proliferation Measurement : Assess cell proliferation using a suitable method, such as:

-

MTT Assay : As described previously, to measure metabolic activity.

-

BrdU Incorporation Assay : Add 5-bromo-2'-deoxyuridine (BrdU) for the final hours of incubation. Proliferating cells will incorporate BrdU into their DNA. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.

-

-

Data Analysis : Calculate the percentage of proliferation inhibition relative to the mitogen-only control and determine the IC50 value.

Conclusion

Xanthanolides represent a promising class of natural products with a remarkable breadth of biological activities. Their potent anti-tumor, anti-inflammatory, antimicrobial, and immunosuppressive effects are rooted in their ability to modulate multiple, critical signaling pathways, including NF-κB, STAT3, and MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these complex molecules. Future investigations focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial for translating the pharmacological promise of xanthanolides into novel clinical applications.

References

A Technical Guide to the Discovery and Isolation of Novel Xanthanolide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel xanthanolide compounds, a class of sesquiterpene lactones with significant therapeutic potential. Xanthanolides are primarily isolated from plants of the genus Xanthium and have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3] This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Bioassay-Guided Isolation of Novel Xanthanolides

The discovery of new xanthanolide compounds often begins with the screening of extracts from various Xanthium species for specific biological activities. A common and effective approach is bioassay-guided fractionation, where the crude plant extract is systematically separated into fractions, and each fraction is tested for its biological activity.[1][4] This process allows researchers to progressively narrow down and isolate the active compounds.

Recently, three novel xanthanolide sesquiterpene trimers, named Xanthanoltrimer A, B, and C, were isolated from the fruits of Xanthium italicum Moretti. While these particular trimers did not show significant biological activity in the initial screenings, their discovery highlights the structural diversity of xanthanolides that can be uncovered through modern isolation techniques.

Experimental Protocols

The following sections outline the detailed methodologies for the extraction, fractionation, and isolation of xanthanolide compounds from plant material.

-

Plant Material Collection and Preparation: The aerial parts, leaves, or fruits of the selected Xanthium species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is then extracted with a suitable organic solvent. Methanol, chloroform, and dichloromethane (B109758) are commonly used for this purpose. The extraction is typically performed at room temperature over an extended period, followed by filtration and concentration of the extract under reduced pressure to yield a crude extract.

The crude extract is then subjected to a series of chromatographic separations to isolate the active compounds.

-

Initial Fractionation (Column Chromatography): The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is used to elute the compounds. The collected fractions are then tested for their biological activity.

-

Further Purification (HPLC): The biologically active fractions are further purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Reversed-phase HPLC columns are commonly employed, with solvent systems tailored to the specific compounds being isolated.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield and biological activity of selected xanthanolide compounds.

| Compound | Plant Source | Yield | Reference |

| Xanthatin | Xanthium strumarium (aerial parts) | 0.07% |

| Compound | Cell Line | IC50 (µM) | Biological Activity | Reference |

| Xanthatin | HeLa (cervix adenocarcinoma) | 8.00 | Cytotoxic | |

| A431 (skin carcinoma) | 3.44 | Cytotoxic | ||

| MCF7 (breast adenocarcinoma) | 5.19 | Cytotoxic | ||

| 4-epixanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 4-epi-isoxanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 2-hydroxyxanthinosin | HeLa | 7.78 | Cytotoxic |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of xanthanolides and the signaling pathway they are known to modulate.

Caption: Bioassay-guided isolation workflow for xanthanolide compounds.

Many xanthanolides exert their anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB pathway and highlights the points of inhibition by xanthanolide compounds.

Caption: Inhibition of the NF-κB signaling pathway by xanthanolides.

Conclusion

The discovery and isolation of novel xanthanolide compounds represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to explore the rich chemical diversity of the Xanthium genus. Further investigation into the mechanisms of action of these compounds, particularly their interactions with key signaling pathways such as NF-κB, will be crucial in realizing their full therapeutic potential.

References

A Technical Guide to the Discovery and Isolation of Novel Xanthanolide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel xanthanolide compounds, a class of sesquiterpene lactones with significant therapeutic potential. Xanthanolides are primarily isolated from plants of the genus Xanthium and have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3] This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Bioassay-Guided Isolation of Novel Xanthanolides

The discovery of new xanthanolide compounds often begins with the screening of extracts from various Xanthium species for specific biological activities. A common and effective approach is bioassay-guided fractionation, where the crude plant extract is systematically separated into fractions, and each fraction is tested for its biological activity.[1][4] This process allows researchers to progressively narrow down and isolate the active compounds.

Recently, three novel xanthanolide sesquiterpene trimers, named Xanthanoltrimer A, B, and C, were isolated from the fruits of Xanthium italicum Moretti. While these particular trimers did not show significant biological activity in the initial screenings, their discovery highlights the structural diversity of xanthanolides that can be uncovered through modern isolation techniques.

Experimental Protocols

The following sections outline the detailed methodologies for the extraction, fractionation, and isolation of xanthanolide compounds from plant material.

-

Plant Material Collection and Preparation: The aerial parts, leaves, or fruits of the selected Xanthium species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is then extracted with a suitable organic solvent. Methanol, chloroform, and dichloromethane (B109758) are commonly used for this purpose. The extraction is typically performed at room temperature over an extended period, followed by filtration and concentration of the extract under reduced pressure to yield a crude extract.

The crude extract is then subjected to a series of chromatographic separations to isolate the active compounds.

-

Initial Fractionation (Column Chromatography): The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is used to elute the compounds. The collected fractions are then tested for their biological activity.

-

Further Purification (HPLC): The biologically active fractions are further purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Reversed-phase HPLC columns are commonly employed, with solvent systems tailored to the specific compounds being isolated.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield and biological activity of selected xanthanolide compounds.

| Compound | Plant Source | Yield | Reference |

| Xanthatin | Xanthium strumarium (aerial parts) | 0.07% |

| Compound | Cell Line | IC50 (µM) | Biological Activity | Reference |

| Xanthatin | HeLa (cervix adenocarcinoma) | 8.00 | Cytotoxic | |

| A431 (skin carcinoma) | 3.44 | Cytotoxic | ||

| MCF7 (breast adenocarcinoma) | 5.19 | Cytotoxic | ||

| 4-epixanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 4-epi-isoxanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 2-hydroxyxanthinosin | HeLa | 7.78 | Cytotoxic |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of xanthanolides and the signaling pathway they are known to modulate.

Caption: Bioassay-guided isolation workflow for xanthanolide compounds.

Many xanthanolides exert their anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB pathway and highlights the points of inhibition by xanthanolide compounds.

Caption: Inhibition of the NF-κB signaling pathway by xanthanolides.

Conclusion

The discovery and isolation of novel xanthanolide compounds represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to explore the rich chemical diversity of the Xanthium genus. Further investigation into the mechanisms of action of these compounds, particularly their interactions with key signaling pathways such as NF-κB, will be crucial in realizing their full therapeutic potential.

References

A Technical Guide to the Discovery and Isolation of Novel Xanthanolide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel xanthanolide compounds, a class of sesquiterpene lactones with significant therapeutic potential. Xanthanolides are primarily isolated from plants of the genus Xanthium and have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3] This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Bioassay-Guided Isolation of Novel Xanthanolides

The discovery of new xanthanolide compounds often begins with the screening of extracts from various Xanthium species for specific biological activities. A common and effective approach is bioassay-guided fractionation, where the crude plant extract is systematically separated into fractions, and each fraction is tested for its biological activity.[1][4] This process allows researchers to progressively narrow down and isolate the active compounds.

Recently, three novel xanthanolide sesquiterpene trimers, named Xanthanoltrimer A, B, and C, were isolated from the fruits of Xanthium italicum Moretti. While these particular trimers did not show significant biological activity in the initial screenings, their discovery highlights the structural diversity of xanthanolides that can be uncovered through modern isolation techniques.

Experimental Protocols

The following sections outline the detailed methodologies for the extraction, fractionation, and isolation of xanthanolide compounds from plant material.

-

Plant Material Collection and Preparation: The aerial parts, leaves, or fruits of the selected Xanthium species are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is then extracted with a suitable organic solvent. Methanol, chloroform, and dichloromethane are commonly used for this purpose. The extraction is typically performed at room temperature over an extended period, followed by filtration and concentration of the extract under reduced pressure to yield a crude extract.

The crude extract is then subjected to a series of chromatographic separations to isolate the active compounds.

-

Initial Fractionation (Column Chromatography): The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is used to elute the compounds. The collected fractions are then tested for their biological activity.

-

Further Purification (HPLC): The biologically active fractions are further purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Reversed-phase HPLC columns are commonly employed, with solvent systems tailored to the specific compounds being isolated.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield and biological activity of selected xanthanolide compounds.

| Compound | Plant Source | Yield | Reference |

| Xanthatin | Xanthium strumarium (aerial parts) | 0.07% |

| Compound | Cell Line | IC50 (µM) | Biological Activity | Reference |

| Xanthatin | HeLa (cervix adenocarcinoma) | 8.00 | Cytotoxic | |

| A431 (skin carcinoma) | 3.44 | Cytotoxic | ||

| MCF7 (breast adenocarcinoma) | 5.19 | Cytotoxic | ||

| 4-epixanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 4-epi-isoxanthanol | HeLa, A431, MCF7 | 15.53 - 37.62 | Cytotoxic | |

| 2-hydroxyxanthinosin | HeLa | 7.78 | Cytotoxic |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of xanthanolides and the signaling pathway they are known to modulate.

Caption: Bioassay-guided isolation workflow for xanthanolide compounds.

Many xanthanolides exert their anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB pathway and highlights the points of inhibition by xanthanolide compounds.

Caption: Inhibition of the NF-κB signaling pathway by xanthanolides.

Conclusion

The discovery and isolation of novel xanthanolide compounds represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to explore the rich chemical diversity of the Xanthium genus. Further investigation into the mechanisms of action of these compounds, particularly their interactions with key signaling pathways such as NF-κB, will be crucial in realizing their full therapeutic potential.

References

Structure-Activity Relationship of Xanthanolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthanolides, a class of sesquiterpene lactones primarily isolated from the Xanthium genus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, particularly their anticancer and anti-inflammatory properties. The core chemical scaffold of xanthanolides, characterized by a guaianolide or secoguaianolide skeleton, offers a versatile platform for structural modification to enhance therapeutic efficacy and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of xanthanolide derivatives, with a focus on their anticancer effects. We summarize quantitative cytotoxicity data, detail key experimental protocols for assessing their biological activity, and elucidate the molecular signaling pathways through which these compounds exert their effects. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from the xanthanolide scaffold.

Introduction

Xanthanolides are a prominent group of naturally occurring sesquiterpenoids that have been the subject of extensive research due to their significant pharmacological potential.[1][2] The characteristic α-methylene-γ-lactone moiety is a crucial structural feature responsible for the biological activity of many xanthanolides, acting as a Michael acceptor that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.[3] This reactivity underlies their ability to modulate the function of key cellular proteins involved in oncogenic and inflammatory signaling pathways.

This guide will systematically explore the SAR of xanthanolide derivatives, providing a foundation for the rational design of new analogues with improved potency and drug-like properties.

Structure-Activity Relationship of Xanthanolide Derivatives

The biological activity of xanthanolide derivatives is intricately linked to their chemical structure. Modifications at various positions on the xanthanolide scaffold can lead to significant changes in their cytotoxic and anti-inflammatory potency.

The α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone ring is a well-established pharmacophore for the biological activity of many sesquiterpene lactones, including xanthanolides. Its electrophilic nature allows for covalent modification of cellular targets, leading to the inhibition of key signaling pathways. The saturation of the exocyclic double bond in this moiety generally leads to a significant reduction or complete loss of cytotoxic activity.

Modifications on the Carbocyclic Skeleton

Hydroxylation, epoxidation, and halogenation at different positions of the carbocyclic core of xanthanolides have been shown to modulate their biological activity. For instance, the introduction of a hydroxyl group or a chlorine atom can alter the molecule's polarity and its ability to interact with target proteins, thereby influencing its cytotoxic profile.

Quantitative SAR Data

The following tables summarize the in vitro cytotoxicity of various xanthanolide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative basis for SAR analysis.

Table 1: Cytotoxicity of Xanthatin (B112334) and its Derivatives against Various Cancer Cell Lines

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| Xanthatin | Xanthatin | NSCLC-N6 | ~7.9 (3 µg/mL) | [3] |

| 8-epi-Xanthatin | 8-epi-Xanthatin | A549 | Not specified | [3] |

| 8-epi-xanthatin-1β,5β-epoxide | 8-epi-xanthatin-1β,5β-epoxide | A549 | Activity decreased | |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT) | 1β-hydroxyl-5α-chloro-8-epi-xanthatin | HepG2 | Potent | |

| Tomentosin | Tomentosin | Various | Not specified | |

| 4-dihydrotomentosin | 4-dihydrotomentosin | Various | Activity decreased |

Key Signaling Pathways Modulated by Xanthanolide Derivatives

Xanthanolides exert their biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary targets include the NF-κB, MAPK, and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is a hallmark of many cancers. Xanthanolides, such as xanthatin, have been shown to inhibit the NF-κB pathway by directly targeting and covalently modifying IKKβ, a key kinase in the canonical NF-κB cascade. This modification prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Some xanthanolide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn leads to the activation of the pro-apoptotic ERK and p38 MAPK pathways.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Constitutively active STAT3 is found in a wide variety of human cancers. Xanthatin has been identified as an inhibitor of the JAK/STAT3 pathway. It covalently binds to Janus kinases (JAKs), preventing the phosphorylation and subsequent activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of xanthanolide derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Xanthanolide derivatives

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the xanthanolide derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Structure-Activity Relationship of Xanthanolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthanolides, a class of sesquiterpene lactones primarily isolated from the Xanthium genus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, particularly their anticancer and anti-inflammatory properties. The core chemical scaffold of xanthanolides, characterized by a guaianolide or secoguaianolide skeleton, offers a versatile platform for structural modification to enhance therapeutic efficacy and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of xanthanolide derivatives, with a focus on their anticancer effects. We summarize quantitative cytotoxicity data, detail key experimental protocols for assessing their biological activity, and elucidate the molecular signaling pathways through which these compounds exert their effects. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from the xanthanolide scaffold.

Introduction

Xanthanolides are a prominent group of naturally occurring sesquiterpenoids that have been the subject of extensive research due to their significant pharmacological potential.[1][2] The characteristic α-methylene-γ-lactone moiety is a crucial structural feature responsible for the biological activity of many xanthanolides, acting as a Michael acceptor that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.[3] This reactivity underlies their ability to modulate the function of key cellular proteins involved in oncogenic and inflammatory signaling pathways.

This guide will systematically explore the SAR of xanthanolide derivatives, providing a foundation for the rational design of new analogues with improved potency and drug-like properties.

Structure-Activity Relationship of Xanthanolide Derivatives

The biological activity of xanthanolide derivatives is intricately linked to their chemical structure. Modifications at various positions on the xanthanolide scaffold can lead to significant changes in their cytotoxic and anti-inflammatory potency.

The α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone ring is a well-established pharmacophore for the biological activity of many sesquiterpene lactones, including xanthanolides. Its electrophilic nature allows for covalent modification of cellular targets, leading to the inhibition of key signaling pathways. The saturation of the exocyclic double bond in this moiety generally leads to a significant reduction or complete loss of cytotoxic activity.

Modifications on the Carbocyclic Skeleton

Hydroxylation, epoxidation, and halogenation at different positions of the carbocyclic core of xanthanolides have been shown to modulate their biological activity. For instance, the introduction of a hydroxyl group or a chlorine atom can alter the molecule's polarity and its ability to interact with target proteins, thereby influencing its cytotoxic profile.

Quantitative SAR Data

The following tables summarize the in vitro cytotoxicity of various xanthanolide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative basis for SAR analysis.

Table 1: Cytotoxicity of Xanthatin (B112334) and its Derivatives against Various Cancer Cell Lines

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| Xanthatin | Xanthatin | NSCLC-N6 | ~7.9 (3 µg/mL) | [3] |

| 8-epi-Xanthatin | 8-epi-Xanthatin | A549 | Not specified | [3] |

| 8-epi-xanthatin-1β,5β-epoxide | 8-epi-xanthatin-1β,5β-epoxide | A549 | Activity decreased | |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT) | 1β-hydroxyl-5α-chloro-8-epi-xanthatin | HepG2 | Potent | |

| Tomentosin | Tomentosin | Various | Not specified | |

| 4-dihydrotomentosin | 4-dihydrotomentosin | Various | Activity decreased |

Key Signaling Pathways Modulated by Xanthanolide Derivatives

Xanthanolides exert their biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary targets include the NF-κB, MAPK, and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is a hallmark of many cancers. Xanthanolides, such as xanthatin, have been shown to inhibit the NF-κB pathway by directly targeting and covalently modifying IKKβ, a key kinase in the canonical NF-κB cascade. This modification prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Some xanthanolide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn leads to the activation of the pro-apoptotic ERK and p38 MAPK pathways.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Constitutively active STAT3 is found in a wide variety of human cancers. Xanthatin has been identified as an inhibitor of the JAK/STAT3 pathway. It covalently binds to Janus kinases (JAKs), preventing the phosphorylation and subsequent activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of xanthanolide derivatives.

MTT Assay for Cell Viability